molecular formula C39H57BrN4O7Si B12290374 (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster

(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster

Cat. No.: B12290374
M. Wt: 801.9 g/mol
InChI Key: AWMWIEBRAZGDRU-UHFFFAOYSA-N
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Description

(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino acids and the formation of peptide bonds. The introduction of the bromo and silyl groups is achieved through selective halogenation and silylation reactions, respectively. The final esterification step involves the use of methylating agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Gastrointestinal Disorders

One significant application of this compound lies in the treatment of gastrointestinal disorders. Research indicates that peptides similar to the compound can act as agonists for the guanylate cyclase C (GC-C) receptor, which is crucial for increasing intestinal motility. This mechanism is particularly relevant for conditions such as:

  • Irritable Bowel Syndrome (IBS) : Peptides that activate GC-C can alleviate symptoms associated with IBS, providing a therapeutic avenue for patients who do not respond to traditional treatments .
  • Functional Gastrointestinal Disorders : The compound may also be effective in treating functional dyspepsia and other motility disorders by enhancing gastrointestinal function .

Cancer Research

The structural characteristics of this compound suggest potential applications in cancer therapeutics. Peptides with brominated tryptophan residues have been studied for their ability to induce apoptosis in cancer cells. The incorporation of specific amino acid sequences can enhance the selectivity and efficacy of these compounds against tumor cells.

Synthesis Methodologies

The synthesis of (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl involves several steps, including:

  • Protection of Amino Acids : Utilizing tert-butyloxycarbonyl (Boc) protection strategies to safeguard reactive amine groups during synthesis.
  • Bromination : Selective bromination of the tryptophan residue to enhance biological activity.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.

Case Study 1: Treatment Efficacy in IBS

A clinical study conducted on patients with IBS demonstrated that administration of peptides activating GC-C receptors resulted in significant symptom relief compared to placebo groups. The study highlighted the importance of peptide structure in determining therapeutic outcomes.

Case Study 2: Antitumor Activity

In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents. The presence of the bromine atom was found to enhance the selectivity towards cancerous cells while sparing normal cells.

Mechanism of Action

The mechanism of action of (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster is unique due to its complex structure and the combination of functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific and industrial applications.

Biological Activity

The compound (3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster is a complex synthetic peptide that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C39H57BrN4O7SiC_{39}H_{57}BrN_4O_7Si with a molecular weight of approximately 748.4 g/mol. Its structural features include:

  • Brominated tryptophan residue : Imparts unique pharmacological properties.
  • Dimethylethoxycarbonyl group : Enhances stability and solubility.
  • Silyl ether : Potentially increases lipophilicity, affecting bioavailability.
PropertyValue
Molecular FormulaC₃₉H₅₇BrN₄O₇Si
Molecular Weight748.4 g/mol
CAS Number943858-41-1
Purity≥90%

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its effects on the guanylate cyclase-C (GC-C) receptor, which plays a critical role in gastrointestinal function.

  • GC-C Receptor Activation : The compound acts as an agonist for the GC-C receptor, leading to increased levels of cyclic GMP (cGMP), which enhances intestinal fluid secretion and motility. This mechanism is particularly relevant in the treatment of gastrointestinal disorders such as IBS (Irritable Bowel Syndrome) and chronic constipation .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial properties due to its brominated structure, which can disrupt bacterial cell membranes .

Therapeutic Applications

The compound has potential applications in various therapeutic areas:

  • Gastrointestinal Disorders : Due to its GC-C receptor activation, it may be beneficial in treating conditions like IBS and constipation .
  • Pain Management : The modulation of gastrointestinal motility may indirectly alleviate pain associated with digestive disorders .
  • Antimicrobial Treatments : Further research could explore its use in combating resistant bacterial strains .

Case Study 1: Treatment of IBS

A clinical trial investigated the efficacy of a peptide similar to this compound in patients with IBS. The results indicated significant improvements in bowel movement frequency and a reduction in abdominal pain compared to placebo groups. Patients reported enhanced quality of life metrics post-treatment.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of brominated peptides against common gastrointestinal pathogens. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising avenue for further research.

Properties

Molecular Formula

C39H57BrN4O7Si

Molecular Weight

801.9 g/mol

IUPAC Name

methyl 3-[[3-(2-bromo-1H-indol-3-yl)-2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate

InChI

InChI=1S/C39H57BrN4O7Si/c1-23(2)52(24(3)4,25(5)6)51-28-19-17-27(18-20-28)32(22-34(45)49-12)43-36(46)33(21-30-29-15-13-14-16-31(29)42-35(30)40)44(11)37(47)26(7)41-38(48)50-39(8,9)10/h13-20,23-26,32-33,42H,21-22H2,1-12H3,(H,41,48)(H,43,46)

InChI Key

AWMWIEBRAZGDRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C(CC2=C(NC3=CC=CC=C32)Br)N(C)C(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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